2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.: 1015581-03-9
VCID: VC11798321
InChI: InChI=1S/C26H30N4O4/c1-16-13-24(27-12-11-18-7-9-20(31-3)22(14-18)33-5)30-26(28-16)17(2)25(29-30)19-8-10-21(32-4)23(15-19)34-6/h7-10,13-15,27H,11-12H2,1-6H3
SMILES: CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC)C
Molecular Formula: C26H30N4O4
Molecular Weight: 462.5 g/mol

2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.: 1015581-03-9

Cat. No.: VC11798321

Molecular Formula: C26H30N4O4

Molecular Weight: 462.5 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine - 1015581-03-9

Specification

CAS No. 1015581-03-9
Molecular Formula C26H30N4O4
Molecular Weight 462.5 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C26H30N4O4/c1-16-13-24(27-12-11-18-7-9-20(31-3)22(14-18)33-5)30-26(28-16)17(2)25(29-30)19-8-10-21(32-4)23(15-19)34-6/h7-10,13-15,27H,11-12H2,1-6H3
Standard InChI Key JVFXFAPTZNURAS-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC)C
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC)C

Introduction

The compound 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the class of pyrazolo[1,5-a]pyrimidines. These heterocyclic compounds are recognized for their diverse applications in medicinal chemistry, particularly as inhibitors of key biological processes such as ATP synthase in Mycobacterium tuberculosis (M.tb). This article provides a comprehensive overview of the synthesis, structural analysis, and potential applications of this compound.

Structural Characteristics

The compound features:

  • Core Structure: A pyrazolo[1,5-a]pyrimidine scaffold.

  • Substituents:

    • Two 3,4-dimethoxyphenyl groups attached at positions 2 and as part of the N-substituent.

    • Methyl groups at positions 3 and 5 on the pyrazolo[1,5-a]pyrimidine ring.

This molecular architecture suggests potential bioactivity due to the electron-donating methoxy groups and the hydrophobic methyl substitutions.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves:

  • Condensation Reactions: Reaction of substituted hydrazines with β-ketoesters to form pyrazole intermediates.

  • Cyclization: Conversion into pyrazolopyrimidine systems using formamide or other cyclizing agents.

  • Functionalization: Introduction of substituents like dimethoxyphenyl groups via nucleophilic substitution or reductive amination.

For this specific compound:

  • The dimethoxyphenyl moieties are likely introduced through alkylation or reductive amination reactions involving appropriate precursors .

Biological Activity

Pyrazolo[1,5-a]pyrimidines have been extensively studied for their pharmacological properties. The compound's structure indicates potential activity in the following areas:

  • Anti-Tuberculosis Activity:

    • Pyrazolo[1,5-a]pyrimidines have shown efficacy as ATP synthase inhibitors in M.tb, disrupting bacterial energy metabolism .

    • The presence of dimethoxyphenyl groups may enhance lipophilicity and membrane permeability.

  • Enzyme Inhibition:

    • Compounds with similar scaffolds have been reported to inhibit kinases and other enzymes due to their planar aromatic structure and hydrogen-bonding capabilities .

  • Fluorescent Properties:

    • Pyrazolo[1,5-a]pyrimidine derivatives are also explored as fluorescent probes in bioimaging due to their conjugated systems .

Applications

This compound holds promise in various fields:

  • Drug Development:

    • Potential lead compound for anti-tuberculosis drugs.

    • Basis for kinase inhibitors targeting cancer or inflammatory pathways.

  • Chemical Biology Tools:

    • Fluorescent derivatives could be employed in cellular imaging or as chemosensors.

Comparative Data Table

Property/FeatureDescription
Core ScaffoldPyrazolo[1,5-a]pyrimidine
SubstituentsDimethoxyphenyl (x2), methyl (x2)
Biological TargetATP synthase (Mycobacterium tuberculosis), kinases
Synthetic StrategyCondensation → Cyclization → Functionalization
Potential ApplicationsAnti-tuberculosis drugs, enzyme inhibitors, fluorescent probes
Physicochemical AttributesLipophilic; moderate solubility in polar organic solvents

Research Gaps and Future Directions

While promising, further studies are required to:

  • Optimize the synthesis for higher yields and fewer steps.

  • Conduct detailed structure–activity relationship (SAR) studies to identify critical functional groups for bioactivity.

  • Evaluate pharmacokinetics and toxicity profiles in preclinical models.

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